molecular formula C22H21NO7 B8263420 1,5-Bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

1,5-Bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B8263420
M. Wt: 411.4 g/mol
InChI Key: NJSKXZXYOOZUOH-UHFFFAOYSA-N
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Description

1,5-Bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules. The presence of methoxybenzyl groups and a carboxylic acid functional group further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with ammonia or primary amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the dihydropyridine core to pyridine derivatives.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions at the methoxybenzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzyl derivatives.

Scientific Research Applications

1,5-Bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5-Bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid include other dihydropyridine derivatives and benzyl-substituted pyridines. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

1,5-bis[(4-methoxyphenyl)methoxy]-4-oxopyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-27-17-7-3-15(4-8-17)13-29-21-12-23(19(22(25)26)11-20(21)24)30-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSKXZXYOOZUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C(=O)O)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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